molecular formula C18H15N5O4 B2763438 (E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-4-nitrobenzamide CAS No. 391891-76-2

(E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-4-nitrobenzamide

Cat. No.: B2763438
CAS No.: 391891-76-2
M. Wt: 365.349
InChI Key: SCGMGXZWEUBGDV-UFFVCSGVSA-N
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Description

(E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-4-nitrobenzamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features an indole moiety, a hydrazone linkage, and a nitrobenzamide group, which collectively contribute to its unique chemical properties and biological activities.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique functional groups.

Biology

    Anticancer Research: Exhibits cytotoxic properties against certain cancer cell lines, making it a candidate for anticancer drug development.

    Antimicrobial Activity: Shows potential as an antimicrobial agent against various bacterial and fungal strains.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating cancer and infectious diseases.

Industry

    Material Science:

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Indole derivatives are known to have a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Future Directions

Indole derivatives are a rich area of study in medicinal chemistry due to their diverse biological activities . Future research could explore the synthesis of new indole derivatives, their biological activities, and their potential applications in medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-4-nitrobenzamide typically involves the following steps:

  • Formation of the Hydrazone Intermediate

      Reactants: 1H-indole-3-carbaldehyde and hydrazine hydrate.

      Conditions: The reaction is usually carried out in ethanol under reflux conditions for several hours to form the hydrazone intermediate.

  • Coupling with 4-Nitrobenzoyl Chloride

      Reactants: The hydrazone intermediate and 4-nitrobenzoyl chloride.

      Conditions: This step is performed in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow synthesis techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
  • Reduction

    • The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
  • Substitution

    • The hydrazone linkage can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Iron powder, catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Amino derivatives of the nitrobenzamide group.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-4-chlorobenzamide: Similar structure but with a chlorobenzamide group instead of a nitrobenzamide group.

    (E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-4-methylbenzamide: Features a methylbenzamide group, which may alter its biological activity and chemical reactivity.

Uniqueness

The presence of the nitro group in (E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-4-nitrobenzamide imparts unique electronic properties that can enhance its reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O4/c24-17(11-20-18(25)12-5-7-14(8-6-12)23(26)27)22-21-10-13-9-19-16-4-2-1-3-15(13)16/h1-10,19H,11H2,(H,20,25)(H,22,24)/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGMGXZWEUBGDV-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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